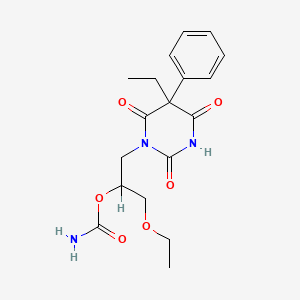
p-Methyl Atomoxetine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Methyl Atomoxetine Hydrochloride: is a selective norepinephrine reuptake inhibitor (SNRI) used primarily in the treatment of attention-deficit hyperactivity disorder (ADHD). It is a derivative of atomoxetine, with the addition of a methyl group at the para position of the phenyl ring. This modification enhances its pharmacological properties, making it a potent and selective inhibitor of the presynaptic norepinephrine transporter .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-Methyl Atomoxetine Hydrochloride involves several steps. One common method includes the reaction of N-methyl-3-hydroxy-3-phenylpropylamine with dimethylsulfoxide (DMSO) in the presence of an alkali metal . The resulting intermediate is then reacted with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound typically involves the addition of hydrochloric acid to a mixture of ®-(-)-tomoxetine (S)-(+)-mandelate with an organic solvent, with or without a base and water . This method improves reaction yields and facilitates commercial synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: p-Methyl Atomoxetine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium carbonate.
Major Products: The major products formed from these reactions include hydroxylated, demethylated, and substituted derivatives of this compound .
Applications De Recherche Scientifique
Chemistry: In chemistry, p-Methyl Atomoxetine Hydrochloride is used as a reference compound in the study of selective norepinephrine reuptake inhibitors. It serves as a model compound for the development of new SNRIs .
Biology: In biological research, this compound is used to study the role of norepinephrine in various physiological processes. It helps in understanding the mechanisms of neurotransmitter regulation and its impact on behavior and cognition .
Medicine: Medically, this compound is used in the treatment of ADHD. It has been shown to improve attention, reduce hyperactivity, and control impulsive behavior in patients .
Industry: In the pharmaceutical industry, this compound is used in the formulation of medications for ADHD. It is also used in the development of new therapeutic agents targeting the norepinephrine transporter .
Mécanisme D'action
p-Methyl Atomoxetine Hydrochloride exerts its effects by selectively inhibiting the presynaptic norepinephrine transporter. This inhibition increases the concentration of norepinephrine in the synaptic cleft, enhancing neurotransmission and improving attention and focus . The compound also has a minor effect on dopamine levels in the prefrontal cortex, contributing to its therapeutic effects without significant abuse potential .
Comparaison Avec Des Composés Similaires
Atomoxetine: The parent compound, used in the treatment of ADHD.
Methylphenidate: Another ADHD medication, but with a different mechanism of action as a dopamine reuptake inhibitor.
Desipramine: A tricyclic antidepressant with norepinephrine reuptake inhibition properties.
Uniqueness: p-Methyl Atomoxetine Hydrochloride is unique due to its selective inhibition of the norepinephrine transporter and its enhanced pharmacological properties compared to atomoxetine. Its modification with a methyl group at the para position of the phenyl ring provides improved efficacy and reduced side effects .
Propriétés
Formule moléculaire |
C17H22ClNO |
|---|---|
Poids moléculaire |
291.8 g/mol |
Nom IUPAC |
N-methyl-3-(4-methylphenoxy)-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H21NO.ClH/c1-14-8-10-16(11-9-14)19-17(12-13-18-2)15-6-4-3-5-7-15;/h3-11,17-18H,12-13H2,1-2H3;1H |
Clé InChI |
JVGQLTAODNXGTO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)OC(CCNC)C2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


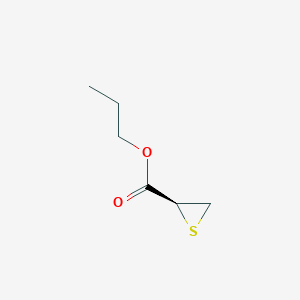
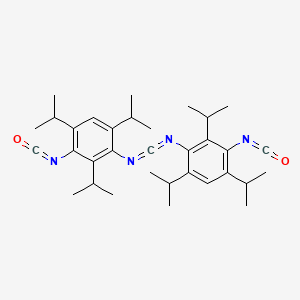
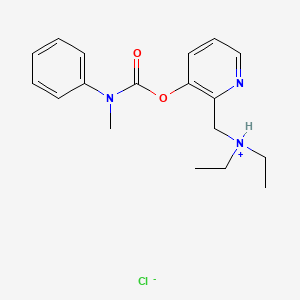
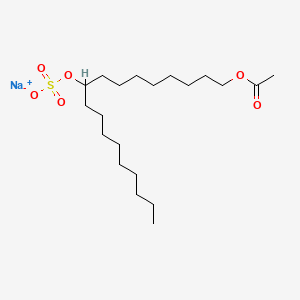
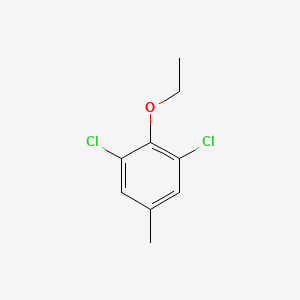
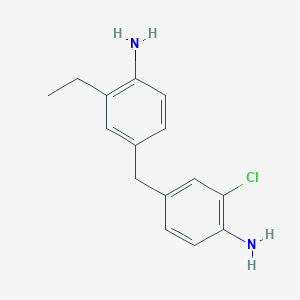

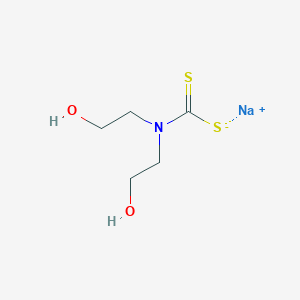
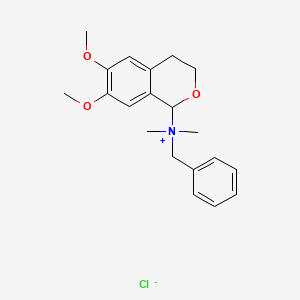

![2-[2-(2,4-dichlorophenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13786163.png)

![7alpha-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfonyl]nonyl]estra-1,3,5(10)-triene-3,17beta-diol (Fulvestrant Sulfone)](/img/structure/B13786183.png)
